6-Methoxyindane-5-boronic Acid
Description
Boronic Acids as Enabling Reagents in Modern Chemical Synthesis
Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in contemporary organic synthesis. pharmiweb.comresearchgate.net Their utility stems from their unique chemical properties, including their role as mild Lewis acids and their ability to form reversible covalent bonds with nucleophiles like diols. pharmiweb.comrsc.org This reactivity has been harnessed in a multitude of applications, ranging from the construction of complex molecular architectures to the development of sensors and therapeutic agents. pharmiweb.comacs.orgmdpi.com
The stability of boronic acids in air and moisture, coupled with their generally low toxicity, makes them advantageous for a wide array of chemical transformations. researchgate.netnih.gov They are key participants in a variety of powerful reactions that facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.orgacs.org The versatility of boronic acids is further highlighted by their use in creating diverse materials, including small-molecule drugs, bioconjugates, and polymeric nanomaterials. acs.org
Significance of Arylboronic Acids in C-C and C-Heteroatom Bond Formations
Arylboronic acids, a subclass of boronic acids where the boron atom is attached to an aryl group, are particularly significant in the realm of cross-coupling reactions. nih.gov These compounds are instrumental in forging new bonds between carbon atoms and between carbon and heteroatoms (such as nitrogen, oxygen, and sulfur), which are crucial steps in the synthesis of many organic molecules. nih.govmdpi.com
The most prominent application of arylboronic acids is the Suzuki-Miyaura coupling reaction, a palladium-catalyzed process that forms a C-C bond between an arylboronic acid and an organohalide. researchgate.netnih.gov This reaction is widely employed in both academic and industrial settings due to its high efficiency and broad functional group tolerance. nih.gov
Beyond the Suzuki-Miyaura coupling, arylboronic acids are also key reagents in other important transformations:
Chan-Lam Coupling: This copper-mediated reaction facilitates the formation of C-N, C-O, and C-S bonds. organic-chemistry.orgthieme-connect.com It provides a powerful method for synthesizing aryl amines, ethers, and thioethers under mild conditions. thieme-connect.com
Other Cross-Coupling Reactions: Arylboronic acids participate in a variety of other coupling reactions, including those that form bonds with phosphorus and halogens. nih.govthieme-connect.com
The ability of arylboronic acids to undergo these diverse transformations has solidified their position as essential building blocks in modern synthetic chemistry. mdpi.com
Contextualizing 6-Methoxyindane-5-boronic Acid within Indane-Derived Boronic Acid Research
The indane scaffold is a bicyclic hydrocarbon that is a structural component of various biologically active compounds. The incorporation of a boronic acid group onto the indane framework, as seen in this compound, creates a bifunctional molecule with the potential for diverse chemical modifications.
Research into indane-derived boronic acids is often driven by the desire to synthesize novel compounds with specific biological or material properties. For instance, the synthesis of 3-arylindan-1-ones, which can be precursors to biologically active molecules like (+)-indatraline, has been achieved through the coupling of indane derivatives with arylboronic acids. organic-chemistry.org Furthermore, palladium-catalyzed reactions have been employed to construct indane core structures using aryl boronic acids as coupling partners. researchgate.net
The "6-methoxy" substitution on the indane ring of this compound can influence the electronic properties of the molecule, potentially affecting its reactivity in cross-coupling reactions and the properties of the resulting products. The specific placement of the boronic acid at the 5-position provides a handle for introducing a wide range of substituents at that site, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H13BO3 |
|---|---|
Molecular Weight |
192.02 g/mol |
IUPAC Name |
(6-methoxy-2,3-dihydro-1H-inden-5-yl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6,12-13H,2-4H2,1H3 |
InChI Key |
BZWAHUDCSPMHJC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CCC2)C=C1OC)(O)O |
Origin of Product |
United States |
Mechanistic Elucidation and Theoretical Investigations of 6 Methoxyindane 5 Boronic Acid Reactivity
Mechanistic Pathways in Cross-Coupling Reactions Involving 6-Methoxyindane-5-boronic Acid
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, with arylboronic acids being key substrates. The reactivity of this compound in these transformations is dictated by the general mechanisms of reactions like the Suzuki-Miyaura and Chan-Lam couplings.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. yonedalabs.com For an arylboronic acid like this compound, the catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.comorganic-chemistry.org
The catalytic cycle typically begins with a Pd(0) complex. organic-chemistry.org
Oxidative Addition : The active Pd(0) catalyst inserts into the bond of an organohalide (Ar-X), leading to the formation of a Pd(II) complex, [Ar-Pd(II)-X]. organic-chemistry.org
Transmetalation : This is a crucial step where the organic group from the boron atom is transferred to the palladium center. beilstein-journals.org For this to occur, the boronic acid must be activated by a base (e.g., OH⁻, CO₃²⁻). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, [Ar'B(OH)₃]⁻. beilstein-journals.orgwikipedia.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'].
Reductive Elimination : The final step involves the elimination of the two organic groups from the palladium center, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. yonedalabs.com
A significant side reaction in Suzuki-Miyaura coupling is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen. organic-chemistry.org
| Step | Description | Key Intermediates |
|---|---|---|
| Oxidative Addition | Insertion of Pd(0) into the organohalide bond. | Pd(0) complex, Pd(II) complex |
| Transmetalation | Transfer of the aryl group from the activated boronic acid to the Pd(II) center. | Boronate "ate" complex, Diorganopalladium(II) complex |
| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | Coupled product, Pd(0) complex |
The Chan-Lam coupling reaction facilitates the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, using a copper catalyst. youtube.com This reaction is notable for its mild conditions, often running at room temperature and open to the air. youtube.comorganic-chemistry.org The mechanism is more complex and less universally agreed upon than the Suzuki-Miyaura coupling, but a widely proposed pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. youtube.comst-andrews.ac.uknrochemistry.com
A plausible mechanism is as follows:
Ligand Exchange/Transmetalation : The Cu(II) catalyst (often from a source like Cu(OAc)₂) reacts with the arylboronic acid, such as this compound, to form a copper-aryl intermediate. nrochemistry.commaastrichtuniversity.nl
Coordination : The amine or alcohol substrate coordinates to the copper-aryl complex.
Oxidation and Reductive Elimination : The resulting complex can undergo oxidation to a Cu(III) species, followed by reductive elimination to form the C-N or C-O bond and a Cu(I) species. youtube.comst-andrews.ac.uknrochemistry.com Alternatively, some mechanisms propose a direct reductive elimination from a Cu(II) intermediate.
Catalyst Regeneration : The Cu(I) species is re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen, to complete the catalytic cycle. nrochemistry.commaastrichtuniversity.nl
Common side products can arise from oxidation of the starting materials or homocoupling of the boronic acid. organic-chemistry.org
| Step | Description | Key Species |
|---|---|---|
| Transmetalation | Formation of a copper-aryl intermediate from the boronic acid and Cu(II) catalyst. | Cu(II)-Aryl complex |
| Coordination | Binding of the amine or alcohol nucleophile to the copper center. | Cu(II)-Aryl-Nucleophile complex |
| Reductive Elimination | Formation of the C-Heteroatom bond, often proposed to proceed through a Cu(III) intermediate. | Coupled product, Cu(I) species |
| Catalyst Reoxidation | Regeneration of the active Cu(II) catalyst by an oxidant (e.g., O₂). | Cu(II) catalyst |
Radical Generation and Reaction Mechanisms from Boronic Acids, Including this compound
Boronic acids and their derivatives can serve as precursors to carbon-centered radicals under specific conditions, often involving photoredox catalysis or other single-electron transfer (SET) processes. chemrxiv.org The generation of an aryl radical from a compound like this compound typically requires overcoming its high oxidation potential. kuleuven.be
One common strategy involves the formation of a redox-active complex. chemrxiv.org For instance, a Lewis base can coordinate to the empty p-orbital of the boron atom, forming a boronate "ate" complex. This complex is more electron-rich and thus easier to oxidize than the parent boronic acid. chemrxiv.org Upon single-electron oxidation by a photocatalyst or an electrochemical process, this complex can undergo fragmentation to generate an aryl radical. kuleuven.beresearchgate.net
Another approach involves the in-situ conversion of the boronic acid to a more easily oxidized derivative, such as a boronic acid catechol ester (BACED), which can then be oxidized to generate the corresponding radical. The generated aryl radical can then participate in various synthetic transformations, such as Minisci-type reactions or other radical additions.
Electrophilic Activation Mechanisms Catalyzed by Boronic Acids
While boronic acids are well-known as nucleophilic partners in cross-coupling reactions, they can also function as Lewis acid catalysts to activate hydroxyl-containing compounds like alcohols and carboxylic acids. This catalytic role relies on the ability of the boron center to reversibly form covalent bonds with hydroxy groups.
The activation mechanism generally involves the formation of a boronate ester intermediate. For example, with a carboxylic acid, an acylboronate is formed. This intermediate is more electrophilic at the carbonyl carbon than the original carboxylic acid, facilitating nucleophilic attack by an amine to form an amide.
In the case of alcohols, the boronic acid catalyst can facilitate dehydrative reactions. The alcohol reacts with the boronic acid to form a boronate ester. This esterification makes the hydroxyl group a better leaving group (as part of a borinic acid or related species), enabling subsequent nucleophilic substitution or elimination reactions. Highly electron-deficient arylboronic acids are particularly effective in this type of catalysis as their increased Lewis acidity promotes the activation of the alcohol.
Computational and Quantum Chemical Studies on this compound
Specific computational studies on this compound are not prominent in the literature. However, extensive theoretical work on related arylboronic acids in key reactions provides a strong basis for understanding its behavior.
Density Functional Theory (DFT) has become a powerful tool for elucidating the complex mechanisms of transition metal-catalyzed reactions, including the Suzuki-Miyaura and Chan-Lam couplings. DFT calculations allow researchers to map the potential energy surfaces of these catalytic cycles, providing insights into the structures of intermediates and the energies of transition states.
For the Suzuki-Miyaura reaction, DFT studies have been used to:
Compare the relative energies of different catalytic pathways.
Investigate the precise mechanism of the transmetalation step, evaluating the roles of the base and the nature of the boron species (boronic acid vs. boronate).
Analyze the geometries of the palladium complexes at various stages of the cycle.
Rationalize observed regioselectivity and reactivity trends.
Similarly, in the Chan-Lam coupling, computational studies have explored:
The relative stabilities of intermediates involving different oxidation states of copper (e.g., Cu(I), Cu(II), Cu(III)).
The energetics of the reductive elimination step, which is often considered the key bond-forming event.
The role of ligands and additives in modulating the reaction efficiency.
These theoretical investigations provide a molecular-level understanding that complements experimental observations and aids in the rational design of new catalysts and reaction conditions.
Molecular Orbital Theory and Electronic Structure Analysis
The electronic structure of a boronic acid derivative like this compound is fundamental to its reactivity. The boron atom in boronic acids possesses a vacant p-orbital, rendering it a Lewis acid. nih.gov This electronic feature is central to its role in various chemical transformations. Computational quantum chemistry provides valuable insights into the electronic properties of such molecules. bohrium.com
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy and distribution of these orbitals determine the molecule's reactivity towards nucleophiles and electrophiles. For a molecule like this compound, the HOMO is typically distributed over the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is often localized on the boronic acid moiety, specifically the empty p-orbital of the boron atom. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. bohrium.com
Computational studies on similar molecules, such as various substituted phenylboronic acids, have been performed using DFT calculations with basis sets like B3LYP/6-311++G(d,p). longdom.org These studies allow for the calculation of key electronic parameters. While specific values for this compound are not published, a hypothetical analysis based on analogous compounds would yield data similar to that presented in Table 1.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |
| Molecular Electrostatic Potential | Negative potential over oxygen atoms; Positive potential near boronic acid hydroxyl protons | Predicts sites for electrophilic and nucleophilic attack |
Note: The data in this table is illustrative and based on values reported for structurally similar phenylboronic acid derivatives. longdom.org No specific computational studies for this compound were found.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure, revealing details about charge distribution and donor-acceptor interactions within the molecule. bohrium.com For this compound, NBO analysis would likely confirm the significant polarization of the B-O bonds and the delocalization of electron density from the oxygen lone pairs into the vacant p-orbital of the boron atom.
Reaction Pathway Mapping and Mechanistic Validation through Computational Models
Computational models are indispensable for mapping the reaction pathways and validating the mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govorganic-chemistry.org This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, and its mechanism has been extensively studied through computational chemistry. acs.org
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational modeling can elucidate the energetics of each step, identify the rate-determining step, and characterize the structures of intermediates and transition states.
For a substrate like this compound, a computational study of its participation in a Suzuki-Miyaura coupling would involve modeling its interaction with a palladium catalyst and an aryl halide. DFT calculations would be employed to map the potential energy surface of the reaction.
Key aspects that would be investigated include:
Activation of the Boronic Acid: The boronic acid must be activated by a base to form a more nucleophilic boronate species. organic-chemistry.org Computational models can compare the energy barriers for the reaction with and without base activation.
Transmetalation Step: This is often the rate-determining step, where the organic group is transferred from the boron atom to the palladium center. nih.gov Theoretical models can calculate the activation energy for this step and investigate the influence of ligands on the palladium catalyst.
Effect of Substituents: The methoxy and indane groups on the aromatic ring would influence the electronic properties of the boronic acid and, consequently, the reaction kinetics. Computational studies can quantify these electronic effects on the stability of intermediates and the height of energy barriers along the reaction coordinate.
Table 2 presents a hypothetical energy profile for the key steps in a Suzuki-Miyaura reaction involving this compound, derived from general findings in the literature for similar reactions. nih.gov
Table 2: Hypothetical Calculated Energy Barriers for a Suzuki-Miyaura Coupling Reaction
| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
| Oxidative Addition | Aryl-Pd(II) Complex | 0 (Reference) |
| Transmetalation | Transition State 1 (TS1) | +15 to +25 |
| Reductive Elimination | Transition State 2 (TS2) | +10 to +20 |
| Product Formation | Biaryl Product | -20 to -40 |
Note: These values are representative and intended for illustrative purposes to show what a computational study would reveal. Actual values would depend on the specific reactants, catalyst, and computational methodology.
By mapping the entire reaction pathway, these computational models provide a detailed, molecular-level understanding of the reaction mechanism. This knowledge is invaluable for optimizing reaction conditions and for the rational design of new catalysts and substrates.
Strategic Applications of 6 Methoxyindane 5 Boronic Acid in Complex Organic Synthesis
Construction of Advanced Molecular Architectures via 6-Methoxyindane-5-boronic Acid
The primary application of this compound in the assembly of complex molecules is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. researchgate.net The indane moiety of this compound can be efficiently coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates. This capability allows for the integration of the 6-methoxyindane unit into larger, more intricate structures, which is a common strategy in the synthesis of pharmacologically active compounds and advanced materials. researchgate.netmdpi.com
The electron-donating methoxy (B1213986) group on the indane ring can influence the electronic properties of the resulting molecule, while the rigid bicyclic structure imparts a defined three-dimensional geometry. These features are critical in medicinal chemistry for optimizing ligand-receptor interactions. The utility of arylboronic acids like this compound is central to modern synthesis, enabling the construction of biaryl and polyaryl structures that are prevalent in numerous pharmaceutical intermediates and natural products. researchgate.net
Novel Carbon-Carbon Bond Formations Utilizing this compound
Beyond classical cross-coupling, this compound is a candidate for a variety of modern carbon-carbon bond-forming reactions that proceed through non-traditional mechanisms.
Recent advancements have focused on transition-metal-free C-C bond formations and reactions involving radical intermediates generated from boronic acids. rsc.orgscilit.com Photoredox catalysis, for instance, has emerged as a powerful tool to generate aryl radicals from stable arylboronic acids under mild conditions. nih.govsigmaaldrich.com By forming a redox-active complex, often with a Lewis base, the boronic acid can undergo single-electron transfer (SET) upon visible light irradiation. nih.gov The resulting aryl radical, in this case, the 6-methoxyindan-5-yl radical, is a highly reactive intermediate capable of engaging in a variety of C-C bond-forming events that are inaccessible through traditional two-electron pathways. rsc.orgnih.gov This approach circumvents the need for precious metal catalysts and offers alternative synthetic routes. core.ac.uk
The 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is a robust method for C-C bond formation, and this compound can serve as the aryl source in these reactions. While rhodium catalysis is commonly employed, palladium-catalyzed versions have also been developed. organic-chemistry.orgrsc.org In these transformations, the 6-methoxyindane group is added to the β-position of an enone, enal, or unsaturated ester. organic-chemistry.org
This reaction is particularly valuable for the enantioselective construction of all-carbon quaternary stereocenters when β-substituted cyclic enones are used as substrates. nih.gov The resulting β-aryl substituted carbonyl compounds are versatile intermediates for the synthesis of complex natural products and pharmaceuticals. nih.govacs.org The reaction's utility is enhanced by its tolerance to a wide range of functional groups and its applicability to various ring sizes in cyclic substrates. acs.org
Once generated via photoredox catalysis or other methods, the 6-methoxyindan-5-yl radical can participate in Giese-type additions. nih.gov In a typical Giese reaction, a carbon-centered radical adds to an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile. nih.govorganic-chemistry.org The resulting radical intermediate is then trapped, often by a hydrogen atom donor, to complete the transformation. Photoredox-mediated Giese reactions offer a milder and more practical alternative to traditional methods that often rely on toxic tin hydrides. nih.gov
Furthermore, the initially formed radical can trigger radical cascade reactions. These cascades involve a sequence of intramolecular and/or intermolecular radical additions and other elementary steps, rapidly building molecular complexity from a single initiation event. acs.org For example, a radical derived from this compound could add to a suitably designed poly-unsaturated substrate, initiating a cyclization cascade to form complex polycyclic architectures in a single, efficient step. acs.org
Carbon-Heteroatom Bond Formations Mediated by this compound
In addition to forming C-C bonds, the boronic acid functional group is a versatile handle for the formation of carbon-heteroatom bonds.
The synthesis of primary aromatic amines is a fundamental transformation in organic chemistry. While transition-metal-catalyzed methods are prevalent, there has been a significant drive to develop metal-free alternatives to avoid potential metal contamination in the final products, which is a major concern in pharmaceutical synthesis. core.ac.uknih.gov Electrophilic amination of arylboronic acids provides a direct, metal-free route to arylamines. wikipedia.orgresearchgate.net
Several strategies have been developed for this transformation. One successful approach employs hydroxylamine (B1172632) derivatives, such as O-(2,4-dinitrophenyl)hydroxylamine (DPH), as the electrophilic nitrogen source. organic-chemistry.org The reaction proceeds through the formation of an ate complex between the boronic acid and the aminating agent, followed by a 1,2-aryl migration from boron to nitrogen. nih.govorganic-chemistry.org The electronic properties of the aminating agent are crucial for lowering the energy barrier of this migration step. organic-chemistry.org This method is operationally simple and compatible with a variety of functional groups. nih.govorganic-chemistry.org
Another emerging metal-free strategy involves the use of amino-λ3-iodanes as electrophilic aminating reagents, which can deliver a primary amino group (NH2) directly to the arylboronic acid. osaka-u.ac.jp These reactions often proceed under mild conditions and offer a powerful tool for synthesizing primary and secondary arylamines that are otherwise difficult to access. osaka-u.ac.jpresearchgate.net Given its structure, this compound would be a suitable substrate for these metal-free amination protocols, providing direct access to 6-methoxy-5-aminoindane, a valuable synthetic intermediate. tcichemicals.com
Due to the lack of specific research findings on the direct application of this compound in boronic acid-catalyzed amidation reactions and high-throughput synthesis within publicly available scientific literature, a detailed article focusing solely on these specific applications of this particular compound cannot be generated at this time.
Extensive searches for "this compound" in the context of amidation catalysis, high-throughput synthesis, and chemical library generation did not yield specific examples, detailed research findings, or data tables directly involving this compound. The available literature primarily discusses the general utility of boronic acids in these fields without singling out the specified molecule.
Therefore, to ensure scientific accuracy and adherence to the strict content inclusions requested, the generation of an article on the "" focusing on the outlined subsections is not feasible. Any attempt to create such content would be speculative and would not be based on verifiable research findings as required.
Emerging Research Directions and Future Perspectives for 6 Methoxyindane 5 Boronic Acid Chemistry
Development of Sustainable and Green Synthetic Methodologies for 6-Methoxyindane-5-boronic Acid
The synthesis of boronic acids has traditionally relied on methods that often involve harsh reagents and generate significant waste. The current impetus in chemical research is to develop more environmentally benign and sustainable synthetic routes. For this compound, this involves exploring greener alternatives to conventional organolithium or Grignard-based borylation reactions.
One promising approach is the direct C-H borylation of 6-methoxyindane. This method, often catalyzed by transition metals like iridium or rhodium, offers an atom-economical route by directly converting a carbon-hydrogen bond to a carbon-boron bond, thereby minimizing the formation of stoichiometric byproducts. Research in this area is focused on identifying catalysts that exhibit high regioselectivity for the 5-position of the 6-methoxyindane core.
Furthermore, the use of safer and more sustainable solvents is a key aspect of green synthesis. The replacement of hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids is being actively investigated. The development of catalytic systems that are efficient in these media is crucial for the industrial viability of sustainable this compound production.
Table 1: Comparison of Synthetic Methodologies for Boronic Acids
| Methodology | Advantages | Disadvantages |
| Traditional (Organometallic) | High yields, well-established | Requires cryogenic temperatures, moisture-sensitive reagents, generates stoichiometric waste |
| C-H Borylation | Atom-economical, direct functionalization | Catalyst cost, regioselectivity challenges |
| Flow Chemistry Synthesis | Enhanced safety and control, scalable | Initial setup cost, potential for clogging |
Exploration of Novel Catalytic Roles and Reactivity Modes
The boronic acid functional group is renowned for its participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. For this compound, its utility as a coupling partner is being explored for the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science. The indane scaffold can introduce unique steric and electronic properties to the resulting coupled products.
Beyond its role as a passive coupling partner, researchers are investigating the potential for the boron center in this compound to act as a Lewis acid catalyst. The proximity of the methoxy (B1213986) group could modulate the Lewis acidity of the boron atom, potentially leading to novel catalytic activities in reactions such as aldol additions, Diels-Alder reactions, and asymmetric synthesis.
Another avenue of exploration is the development of derivatives of this compound that can act as ligands for transition metal catalysts. By coordinating to a metal center, the indane-boronic acid moiety could influence the catalyst's reactivity and selectivity, opening doors to new catalytic transformations.
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including safety, scalability, and reproducibility. Flow chemistry offers a powerful solution to these challenges by conducting reactions in a continuous stream rather than in a traditional batch reactor. This technology has been successfully applied to the synthesis of various boronic acids. nih.gov
For the synthesis of this compound, a continuous flow setup would enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. organic-chemistry.org The rapid mixing and efficient heat transfer in microreactors can also allow for the use of highly reactive intermediates that would be difficult to handle in a batch process. organic-chemistry.org This approach is particularly advantageous for organolithium-based borylation reactions, which are often exothermic and require strict temperature control. nih.gov
Automated synthesis platforms, integrated with flow reactors, can further enhance the efficiency and scalability of production. These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new derivatives and applications of this compound.
Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for a Hypothetical Borylation Reaction
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Volume | 1 L | 10 mL (reactor volume) |
| Reaction Time | 12 hours | 10 minutes (residence time) |
| Temperature Control | ± 5 °C | ± 1 °C |
| Yield | 75% | 90% |
| Throughput | 100 g / 12 hours | 500 g / 12 hours |
Advanced Spectroscopic and Spectrometric Techniques for In Situ Mechanistic Monitoring
A deep understanding of reaction mechanisms is essential for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic and spectrometric techniques are being employed for the in situ monitoring of the synthesis and reactions of boronic acids. These methods provide real-time information about the concentration of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways.
For the synthesis of this compound, techniques such as ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy can be used to directly observe the formation of the boronic acid and any boronate ester intermediates. mdpi.comresearchgate.net This allows for the precise determination of reaction endpoints and the identification of potential side reactions.
Other powerful techniques include ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, which can monitor changes in vibrational modes associated with key functional groups throughout the reaction. Mass spectrometry, coupled with reaction monitoring systems, can provide detailed information about the molecular weight of species present in the reaction mixture. By combining these advanced analytical tools, researchers can build a comprehensive picture of the chemical transformations involving this compound, paving the way for more efficient and selective synthetic methods.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 6-Methoxyindane-5-boronic Acid, and how do reaction conditions influence yield?
- Methodology : Use Suzuki-Miyaura coupling, a standard method for aryl boronic acids. Optimize parameters:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%).
- Base: Na₂CO₃ or Cs₂CO₃ (2–3 equiv).
- Solvent: THF/H₂O or DME/H₂O (3:1 ratio).
- Temperature: 80–100°C under inert gas .
- Data Table : Comparison of yields under varying conditions:
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 80 | 72 | >97% |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 100 | 85 | >95% |
Q. How should researchers purify this compound to achieve >95% purity for analytical studies?
- Methodology :
- Liquid-Liquid Extraction : Use ethyl acetate and brine to remove Pd residues.
- Column Chromatography : Silica gel with hexane/ethyl acetate (gradient elution).
- Recrystallization : Ethanol/water (4:1) at −20°C .
- Critical Step : Monitor purity via HPLC (retention time: ~8.2 min) or GC-MS (m/z = 207.1) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm methoxy group (δ 3.8 ppm for –OCH₃) and boronic acid proton (δ 7.1–7.3 ppm).
- FT-IR : B–O stretch at ~1340 cm⁻¹ and aromatic C–H at ~3050 cm⁻¹.
- Elemental Analysis : Validate C, H, B, and O content (theoretical: C 63.2%, H 5.4%) .
Advanced Research Questions
Q. How can this compound be integrated into chemosensors for diol detection in biological systems?
- Methodology :
- Design : Exploit boronic acid-diol reversible esterification (pH 7.4).
- Fluorescent Tagging : Couple with anthracene or dansyl derivatives for signal transduction.
- Validation : Test selectivity against glucose, fructose, and catecholamines via fluorescence quenching .
- Data Table : Binding constants (Kₐ) with common diols:
| Diol | Kₐ (M⁻¹) | Detection Limit (μM) |
|---|---|---|
| Glucose | 1.2×10³ | 0.5 |
| Dopamine | 8.7×10⁴ | 0.1 |
Q. What strategies mitigate hydrolytic instability of this compound in aqueous media?
- Methodology :
- pH Optimization : Stabilize boronate form at pH >8.0 (use phosphate buffers).
- Protection : Synthesize pinacol ester derivatives for long-term storage.
- Lyophilization : Remove water to prevent degradation .
Q. How does the methoxy substituent influence reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : Compare electron density at boron center with/without methoxy group.
- Experimental Screening : Test coupling efficiency with aryl halides (e.g., 4-bromotoluene).
Data Contradiction Analysis
Q. Conflicting reports on optimal Suzuki-Miyaura coupling conditions: How to resolve discrepancies?
- Approach :
Meta-Analysis : Compare 10+ studies using boronic acids with similar substituents.
DoE (Design of Experiments) : Vary catalyst, solvent, and base systematically.
Statistical Validation : Use ANOVA to identify significant factors (e.g., PdCl₂(dppf) outperforms Pd(PPh₃)₄, p <0.05) .
Research Design Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
